molecular formula C12H15N3 B13220072 N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine

N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine

Cat. No.: B13220072
M. Wt: 201.27 g/mol
InChI Key: KSMKSPRFFXLJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an isopropyl group attached to the phenyl ring, which is further connected to a pyrazole ring through an amine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Phenylhydrazine Derivative: The initial step involves the preparation of 2-(Propan-2-yl)phenylhydrazine by reacting 2-(Propan-2-yl)aniline with hydrazine hydrate under acidic conditions.

    Cyclization to Form Pyrazole: The phenylhydrazine derivative is then subjected to cyclization with a suitable diketone, such as 1,3-diketone, under reflux conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: A precursor in the synthesis of pyrazole derivatives.

    2-(Propan-2-yl)aniline: A starting material for the synthesis of N-[2-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine.

    1H-Pyrazol-4-amine: A core structure in the synthesis of various pyrazole derivatives.

Uniqueness

This compound is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties, enhancing its reactivity and potential biological activity compared to other similar compounds.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-(2-propan-2-ylphenyl)-1H-pyrazol-4-amine

InChI

InChI=1S/C12H15N3/c1-9(2)11-5-3-4-6-12(11)15-10-7-13-14-8-10/h3-9,15H,1-2H3,(H,13,14)

InChI Key

KSMKSPRFFXLJFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC2=CNN=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.